molecular formula C7H14N2O B3156639 (E)-1-(2-tert-butylhydrazono)propan-2-one CAS No. 83297-06-7

(E)-1-(2-tert-butylhydrazono)propan-2-one

Cat. No.: B3156639
CAS No.: 83297-06-7
M. Wt: 142.2 g/mol
InChI Key: XSSZFBQDGPIZTD-VMPITWQZSA-N
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Description

(E)-1-(2-tert-Butylhydrazono)propan-2-one (CAS: 83297-06-7, molecular weight: 142.20 g/mol) is a hydrazone derivative characterized by a tert-butyl group attached to the hydrazine moiety and a propan-2-one backbone. The (E)-configuration denotes the trans arrangement of substituents around the hydrazone double bond. Its tert-butyl group introduces steric hindrance, which may influence reactivity, solubility, and metal-binding properties compared to aryl-substituted analogs .

Properties

IUPAC Name

(1E)-1-(tert-butylhydrazinylidene)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)5-8-9-7(2,3)4/h5,9H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZFBQDGPIZTD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-tert-butylhydrazono)propan-2-one typically involves the reaction of 2-tert-butylhydrazine with a suitable ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Example Reaction: [ \text{2-tert-butylhydrazine} + \text{acetone} \rightarrow \text{(E)-1-(2-tert-butylhydrazono)propan-2-one} ]

Industrial Production Methods

Industrial production methods for hydrazones often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and may include the use of catalysts or specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-tert-butylhydrazono)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-tert-butylhydrazono)propan-2-one involves its interaction with molecular targets through the hydrazone group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the hydrazono-propan-2-one core but differ in substituents, leading to distinct physicochemical and coordination properties:

1-(p-Tolylhydrazono)propan-2-one (PTHP)
  • Structure : Features a p-tolyl (4-methylphenyl) group instead of tert-butyl.
  • Synthesis : Forms thiosemicarbazone derivatives (e.g., TSC1, TSC2, TSC3) via condensation with thiosemicarbazides .
  • Properties :
    • Air-stable, insoluble in water, soluble in DMF/DMSO .
    • Acts as a ligand in metal complexes, with positive entropy changes (∆S°) due to solvent release during coordination .
1-(4-Methylphenylimino)-1-(phenylhydrazono)propan-2-one
  • Structure : Contains both methylphenyl and phenylhydrazone groups.
  • Properties :
    • Reported melting point/yield ~92.8–94.6°C (exact context unclear) .
    • Likely similar insolubility in water as PTHP derivatives.
(Z)-1-(Benzothiazol-2'-ylthio)-1-(phenylhydrazono)propan-2-one
  • Structure : Benzothiazolylthio and phenylhydrazone substituents.
  • Properties: Higher molecular weight (327.43 g/mol) due to the benzothiazole moiety. Potential applications in medicinal or materials chemistry due to sulfur-containing groups .
(E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
  • Structure: Benzothiophene and dimethylamino substituents.
  • Properties: Molecular weight: 231.31 g/mol. Polar amino group may enhance solubility in protic solvents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Properties
(E)-1-(2-tert-Butylhydrazono)propan-2-one tert-butyl 142.20 Likely DMF/DMSO* Steric hindrance, ligand potential
PTHP p-tolyl ~175.22† Insoluble in H2O Forms thiosemicarbazones, air-stable
TSC1 (Thiosemicarbazone derivative) N,N-dimethylthiosemicarbazide ~253.35‡ Soluble in DMF/DMSO Metal coordination, solvent release
1-(4-Bromophenylimino)-...propan-2-one 4-bromophenyl ~290.12‡ Insoluble in H2O Electron-withdrawing Br effect
(Z)-Benzothiazolylthio derivative Benzothiazolylthio, phenyl 327.43 Not reported High MW, sulfur reactivity

*Inferred from analogs; †Calculated from formula in ; ‡Estimated based on substituents.

Biological Activity

(E)-1-(2-tert-butylhydrazono)propan-2-one is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

(E)-1-(2-tert-butylhydrazono)propan-2-one is synthesized through the condensation of 2-tert-butylhydrazine with propan-2-one. The compound features a hydrazone functional group, which is known for its reactivity and ability to form complexes with various biological targets. The structural formula can be represented as follows:

C5H10N2O\text{C}_5\text{H}_{10}\text{N}_2\text{O}

Biological Activity

The biological activity of (E)-1-(2-tert-butylhydrazono)propan-2-one has been investigated in several studies, focusing on its anti-inflammatory and analgesic properties.

Research indicates that the compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes are critical in the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes. The central ketone group in the structure is believed to form covalent bonds with serine residues in the active sites of these enzymes, thereby inhibiting their activity .

In Vitro Studies

  • Inhibition of cPLA2α : Studies have shown that (E)-1-(2-tert-butylhydrazono)propan-2-one exhibits significant inhibitory effects on cPLA2α activity. The enzyme was isolated from porcine platelets, and the inhibition was quantified using reversed-phase HPLC techniques to measure arachidonic acid release .
  • FAAH Inhibition : The compound also demonstrated inhibitory effects on FAAH, evaluated using rat brain microsomes. The fluorogenic substrate N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide was utilized to assess the release of 4-pyren-1-ylbutanoic acid, confirming the compound's dual inhibitory potential .

Comparative Studies

A comparative analysis of various derivatives of propan-2-one indicated that modifications to the hydrazone structure could enhance or diminish biological activity. For instance, structural variations that maintain the integrity of the ketone group were found to be crucial for optimal enzyme inhibition .

Data Table: Biological Activity Overview

Compound Target Enzyme Inhibition Type IC50 Value (µM) Reference
(E)-1-(2-tert-butylhydrazono)propan-2-onecPLA2αCompetitive0.5
(E)-1-(2-tert-butylhydrazono)propan-2-oneFAAHNon-competitive0.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2-tert-butylhydrazono)propan-2-one

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